molecular formula C11H21NO3 B1478308 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 1869226-35-6

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No. B1478308
CAS RN: 1869226-35-6
M. Wt: 215.29 g/mol
InChI Key: PNEVYQUGNUAECY-UHFFFAOYSA-N
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Description

“2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines and their derivatives are involved in a variety of chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . This reaction utilizes a radical approach .

Scientific Research Applications

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid has been studied for its potential applications in medicinal chemistry, drug design, and biochemistry. In medicinal chemistry, this compound has been studied as a potential intermediate in the synthesis of several drugs, including antifungal agents, antihistamines, and other pharmaceuticals. In drug design, this compound has been studied for its potential use in the design of novel drugs and drug delivery systems. In biochemistry, this compound has been studied for its potential use in the field of molecular biology, as it is a highly versatile compound that can be used to create a wide range of derivatives.

Advantages and Limitations for Lab Experiments

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid has several advantages for use in laboratory experiments, including its low cost, its high solubility in water, and its low toxicity. This compound is also relatively stable, and is not easily degraded by light or heat. However, this compound also has several limitations for use in laboratory experiments, including its low reactivity, its lack of selectivity, and its low boiling point.

Future Directions

The potential future directions for 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid research include the development of new synthetic methods, the exploration of its potential applications in drug design and medicinal chemistry, and the exploration of its potential biochemical and physiological effects. Additionally, future research could focus on the development of new derivatives of this compound, and the exploration of its potential uses in biochemistry and molecular biology. Finally, future research could focus on the development of new methods for the synthesis of this compound and its derivatives.

Biochemical Analysis

Biochemical Properties

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with piperidine derivatives, which are essential in drug discovery and have various therapeutic applications . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways. For example, piperidine derivatives have been shown to exhibit anticoagulant effects by inhibiting factor IIa .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to have antioxidant properties, which can protect cells from oxidative stress . Additionally, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on cancer cells, both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s piperidine moiety is crucial for its biological activity, as it can interact with various targets within the cell . For instance, piperidine derivatives have been shown to inhibit specific kinases, leading to the modulation of signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability may be influenced by environmental factors such as temperature and pH . Long-term effects on cellular function have also been observed, with some compounds exhibiting sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperidine derivatives have been shown to have a threshold effect, where increasing the dosage beyond a certain point does not enhance the therapeutic effect but may increase toxicity . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Piperidine derivatives are known to undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the distribution of the compound within different tissues can affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-8-10-5-4-6-12(7-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEVYQUGNUAECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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